4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine
Overview
Description
“4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine” is a chemical compound that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is an aromatic organic compound with a molecular formula of C8H6S and an odor similar to naphthalene . It’s a crucial class of heterocyclic compounds with broad biological properties and diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves coupling cyclization reactions . For instance, thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been studied using various spectroscopic techniques . For instance, the 1H NMR and H–H COSY spectra of 3a and 3b show sharp singlet at 12.87 ppm corresponding to the phenolic –OH (D2O exchangeable) and broad singlet at 6.36 ppm corresponding to aromatic –NH2 (D2O exchangeable), respectively .Chemical Reactions Analysis
The chemical reactions involving benzo[b]thiophene derivatives have been explored in various studies . For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives have been reported in several studies . For instance, the 1H NMR (400 MHz, CDCl3) of a related compound showed δ 12.52 (s, 1 H), 7.99 (d, J = 8.0 Hz, 1 H), 7.90 (d, J = 7.6 Hz, 1 H), 7.70 (d, J = 7.6 Hz, 1 H), 7.51 (t, J = 7.6 Hz, 1 H), 7.37 7.43 (m, 2 H), 7.11 (d, J = 8.4 Hz, 1 H), 6.96 (t, J = 7.6 Hz, 1 H) .Scientific Research Applications
Synthesis and Derivative Formation
- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, related to 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine, were used in synthesizing various heterocyclic derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
Drug Design and Biological Evaluation
- Affinity Towards 5-HT1A Receptors : Derivatives of benzo[b]thiophen-2-yl, similar to this compound, were synthesized and evaluated for their affinity towards 5-HT1A receptors, with certain analogs displaying micromolar affinity (Pessoa‐Mahana et al., 2012).
Antidepressant Drug Development
- Dual Action at 5-HT1A Serotonin Receptors : New derivatives of this compound were designed and synthesized for potential use as dual-action antidepressants, targeting both 5-HT1A serotonin receptors and serotonin transporters (Orus et al., 2002).
Antimicrobial, Analgesic, and Anti-inflammatory Properties
- Synthesis and Biological Screening : Novel derivatives of benzodiazepines containing benzo[b]thiophene exhibited antimicrobial, analgesic, and anti-inflammatory activities, indicating a potential application in medicinal chemistry (Bhat et al., 2014).
Photochromic Properties
- Thermally Irreversible Photochromic Systems : Certain derivatives of benzo[b]thiophen-3-yl, related to the chemical , demonstrated thermally irreversible and fatigue-resistant photochromic properties, which could be applied in materials science (Uchida et al., 1990).
Antimicrobial Activity
- Synthesis and Evaluation of Antibacterial and Antifungal Activities : Research on 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which include benzo[b]thiophene derivatives, showed significant antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Patel & Patel, 2017).
Future Directions
The future directions in the research of benzo[b]thiophene derivatives are promising. These compounds have been shown to have a wide range of therapeutic properties, attracting great interest in industry as well as academia . They are considered as important structural motifs in pharmaceuticals and biologically active molecules .
properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-1-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-15-8-6-11(7-9-15)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXCLDESKIOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615497 | |
Record name | 4-(1-Benzothiophen-3-yl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56839-02-2 | |
Record name | 4-(1-Benzothiophen-3-yl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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